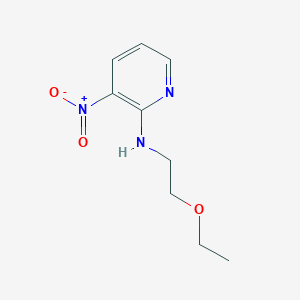
N-(2-Ethoxyethyl)-3-nitropyridin-2-amine
Overview
Description
N-(2-Ethoxyethyl)-3-nitropyridin-2-amine (NEENPA) is an organic compound that has been used in a variety of scientific research applications. NEENPA has been studied for its potential uses in drug development, biochemistry, and physiology.
Scientific Research Applications
Photoredox Catalysis in Aromatic C-H Amination
Photoredox catalysis represents a breakthrough in the synthesis of bioactive compounds through aromatic carbon-hydrogen functionalization. The process involves the use of visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research. This method enables site-selective amination of a broad range of simple and complex aromatics, including the incorporation of heteroaromatic azoles and the atom-economical use of ammonia to form anilines without the need for prefunctionalization of the aromatic component (Romero et al., 2015).
Olefin Hydroamination with Nitroarenes
A novel method for carbon-nitrogen bond formation involves the use of olefins and nitroaromatic compounds, offering a streamlined synthetic route in medicinal chemistry. This process allows the formation of secondary amines in a formal olefin hydroamination, showcasing the tolerance of numerous unprotected functional groups, which is crucial for the synthesis of complex pharmaceuticals (Gui et al., 2015).
Graphene-based Catalysts for Nitro Compound Reduction
The reduction of nitro compounds to amines is a critical transformation in organic chemistry, with applications ranging from drug synthesis to environmental remediation. Graphene-based catalysts have emerged as a powerful tool for this purpose, offering advantages such as high catalytic efficiency and ease of recovery. These catalysts facilitate the reduction of nitroarenes, contributing to the sustainable production of amines (Nasrollahzadeh et al., 2020).
Electrochemical Oxidation and Sensing Applications
The electrochemical oxidation of amines, facilitated by nitroxyl radical catalysts, showcases the potential for developing electrochemical sensors. This application is particularly relevant for detecting amine compounds in various contexts, including medical diagnostics and environmental monitoring (Sato et al., 2018).
Vicarious Nucleophilic Amination of Nitroarenes
Vicarious nucleophilic substitution reactions provide a pathway for the amination of nitroarenes, a key step in the synthesis of amino-substituted aromatic compounds. This method has been applied to a range of substrates, offering a general approach for the preparation of 2-amino-5-nitropyridines, which are valuable intermediates in pharmaceutical and agrochemical product development (Bakke et al., 2001).
properties
IUPAC Name |
N-(2-ethoxyethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-15-7-6-11-9-8(12(13)14)4-3-5-10-9/h3-5H,2,6-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVUIPAFSAUNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


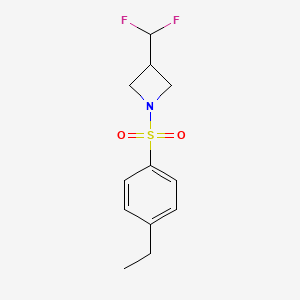
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)
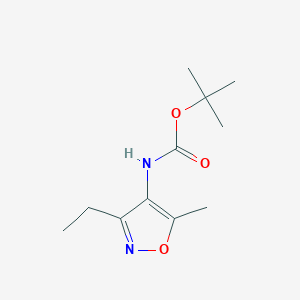
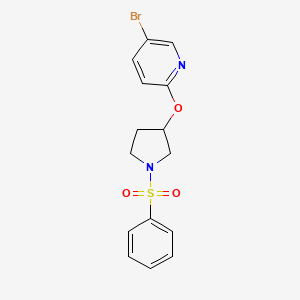
![7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2946415.png)
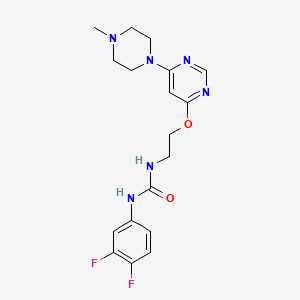

![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)
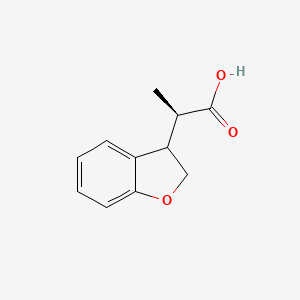
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)
